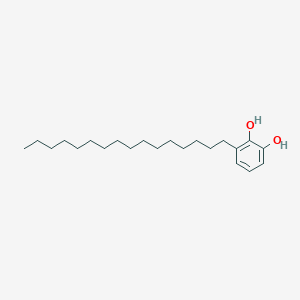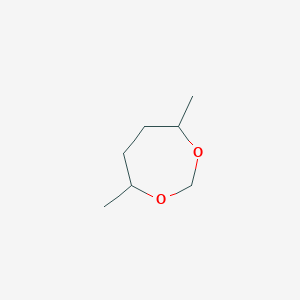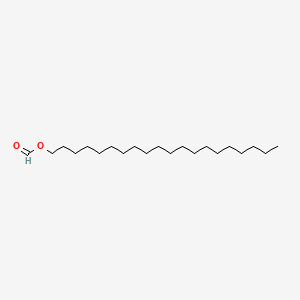
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C8F15KO3S . It is known for its unique chemical structure, which includes a cyclohexane ring substituted with multiple fluorine atoms and a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate typically involves the fluorination of cyclohexanesulfonic acid derivatives. The process includes the following steps:
Fluorination: Cyclohexanesulfonic acid is subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination reactors are used to achieve high yields of the fluorinated intermediate.
Continuous Flow Reactors: These reactors facilitate the efficient introduction of the pentafluoroethyl group.
Purification: The final product is purified using techniques such as crystallization and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Higher oxidation state derivatives, such as sulfonic acids or sulfonyl fluorides.
Reduction: Reduced derivatives, including sulfinates or thiols.
Substitution: Substituted cyclohexanesulfonates with various functional groups.
Scientific Research Applications
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions and the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
The mechanism of action of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Potassium perfluorooctanesulfonate: Another fluorinated sulfonate with similar properties but different chain length.
Potassium perfluorobutanesulfonate: A shorter-chain analog with distinct chemical and physical properties.
Potassium perfluorohexanesulfonate: A compound with a similar structure but fewer fluorine atoms.
Uniqueness
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is unique due to its specific combination of a cyclohexane ring, multiple fluorine atoms, and a pentafluoroethyl group. This structure imparts unique chemical properties, such as high stability, hydrophobicity, and resistance to degradation .
Properties
CAS No. |
67584-42-3 |
|---|---|
Molecular Formula |
C8F15KO3S |
Molecular Weight |
500.22 g/mol |
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-2(10)1(27(24,25)26,4(13,14)8(21,22)23)3(11,12)6(17,18)7(19,20)5(2,15)16;/h(H,24,25,26);/q;+1/p-1 |
InChI Key |
XOSCHQYLTKHYJE-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)

